4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Description

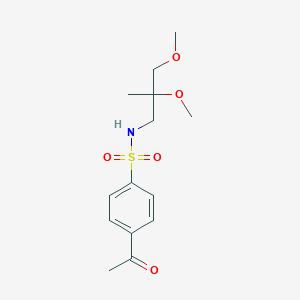

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at the para position and a sulfonamide group linked to a 2,3-dimethoxy-2-methylpropyl moiety.

Properties

IUPAC Name |

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-11(16)12-5-7-13(8-6-12)21(17,18)15-9-14(2,20-4)10-19-3/h5-8,15H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSSOVXHKHTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents One common method involves the acetylation of benzene followed by sulfonation to introduce the sulfonamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to other functional groups.

Substitution: Nucleophilic substitution reactions are common, particularly at the sulfonamide group or the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition and as a probe for understanding biological pathways involving sulfonamides.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibiotic.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Bioactivity

The following table compares structural features and reported bioactivities of 4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide with analogous compounds:

*No direct experimental data available; inferred from structural analogs.

- Electron-Withdrawing Groups : The acetyl group in the target compound may enhance binding to enzymatic pockets compared to methoxy (e.g., 1c in SC-558 derivatives) or halogens (e.g., 1d, 1e), which exhibit moderate COX-2 inhibition .

Docking and Binding Affinity

Comparative docking studies highlight the importance of substituent positioning:

- The diazenyl-imidazole derivative () achieved a docking score of -8.2 kcal/mol against Mpro (main protease of SARS-CoV-2), attributed to hydrogen bonding with catalytic residues (e.g., His41) .

- In contrast, SC-558 derivatives () rely on π-π stacking with hydrophobic pockets in COX-2, with IC50 values as low as 0.04 µM . The acetyl group in the target compound may similarly engage in hydrogen bonding but lacks the extended conjugation seen in diazenyl-based analogs.

Pharmacological and Industrial Relevance

Biological Activity

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H19N1O5S

- Molecular Weight : 317.37 g/mol

The presence of the sulfonamide group (-SO2NH2) is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has shown that sulfonamides possess significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. In vitro studies have demonstrated that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. Studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Antitumor Activity

Recent investigations into the antitumor effects of sulfonamides have shown promising results. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that the compound exhibits significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 7.5 |

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in metabolic pathways essential for bacterial growth and tumor cell proliferation.

Enzyme Inhibition Studies

Inhibition assays have indicated that the compound targets dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to decreased folate levels, ultimately impairing bacterial growth.

Q & A

Q. How can researchers design derivatives of this compound to enhance pharmacological activity?

- Derivatization Strategies :

- Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl or benzoyl moieties for metabolic stability.

- Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.